2-Propynethial

Description

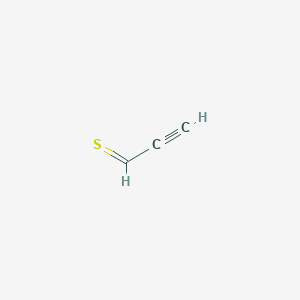

Structure

3D Structure

Properties

CAS No. |

83797-21-1 |

|---|---|

Molecular Formula |

C3H2S |

Molecular Weight |

70.12 g/mol |

IUPAC Name |

prop-2-ynethial |

InChI |

InChI=1S/C3H2S/c1-2-3-4/h1,3H |

InChI Key |

WGZLEPQSVFDOIK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=S |

Origin of Product |

United States |

Chemical Properties of 2 Propynethial

Molecular and Physical Properties

The molecular and physical properties of this compound have been determined primarily through spectroscopic methods and theoretical calculations.

| Property | Value |

| Molecular Formula | C₃H₂S |

| Molar Mass | 70.10 g/mol |

| Appearance | Unstable, studied as a gas |

| Symmetry | Cₛ (planar) |

| Dipole Moment (μₐ) | 1.763(1) D aanda.org |

| Dipole Moment (μₑ) | 0.661(1) D aanda.org |

Spectroscopic Characterization and Structural Elucidation

Rotational Spectroscopy Investigations

Rotational spectroscopy has been the primary tool for the precise characterization of 2-propynethial in the gas phase. As a planar, near-prolate symmetric top molecule (C_s symmetry), its rotational spectrum is characterized by both a-type and b-type transitions, arising from its non-zero dipole moment components along these principal axes. aanda.orgresearchgate.net

Submillimeter-Wave Spectroscopy Analysis

To provide accurate frequency predictions for radio-astronomical searches, the rotational spectrum of this compound was extensively re-investigated up to 630 GHz using a fast-scan terahertz spectrometer. aanda.orgresearchgate.netaanda.org This work significantly extended the frequency range and the number of assigned transitions compared to earlier microwave studies. aanda.org

A total of 3,288 new transitions were measured and assigned to the ground state of the molecule. aanda.orgaanda.org The analysis encompassed transitions with high quantum numbers, reaching up to J = 107 and K_a = 24. aanda.orgaanda.org This comprehensive dataset allowed for a highly accurate determination of the molecule's spectroscopic constants, enabling precise predictions of transition frequencies up to 700 GHz. aanda.org The measurements were performed at room temperature with a sample pressure of about 15 Pa, and the estimated uncertainties for the measured line frequencies were between 30 and 50 kHz, depending on the signal-to-noise ratio and frequency range. researchgate.net

Microwave Spectroscopy Studies

The initial gas-phase spectroscopic study of this compound was conducted by Brown et al. in 1982, who recorded its microwave spectrum in the frequency range of 8.5 to 40 GHz. aanda.org This pioneering work led to the determination of the first set of spectroscopic constants for the main isotopologue and its ³⁴S variant. aanda.org

More recently, Crabtree et al. in 2016 identified this compound during a microwave spectroscopic analysis of the products formed from an electrical discharge of acetylene (B1199291) (C₂H₂) and carbon disulfide (CS₂). aanda.orgaip.org This detection was a key outcome of a novel analytical procedure known as microwave spectral taxonomy. aip.orgaip.org

Determination of Ground State Spectroscopic Constants (Rotational and Centrifugal Distortion)

The ground state rotational and centrifugal distortion constants of this compound have been determined with increasing accuracy through successive spectroscopic studies. The molecule is a near-prolate symmetric top, and its spectrum was analyzed using Watson's symmetric top Hamiltonian in the Iʳ representation. aanda.orgaanda.org

The most recent and comprehensive analysis, which combined new submillimeter-wave data with previous microwave measurements, yielded a highly refined set of constants. aanda.orgresearchgate.net This fit included 3,288 new transitions along with those from earlier studies, achieving a standard deviation of 26.7 kHz. researchgate.net The determined dipole moment components are μ_a = 1.763(1) D and μ_b = 0.661(1) D. aanda.orgresearchgate.netresearchgate.net

Below is a comparison of the ground state spectroscopic constants determined by various studies.

Data sourced from Margulès et al. (2020) researchgate.net. Uncertainties in parentheses are in units of the last quoted digit.

Application of Spectroscopic Taxonomy for Identification

The definitive identification of this compound in a complex chemical mixture was achieved through a method called microwave spectral taxonomy. aip.orgaip.orgresearchgate.net This empirical approach is designed to disentangle the individual molecular components of a broadband rotational spectrum where many spectral lines may be new or unknown. aip.orgresearchgate.net

The procedure combines the strengths of two different techniques: broadband chirped-pulse Fourier Transform Microwave (CP-FTMW) spectroscopy and narrowband cavity FTMW spectroscopy. aip.orgaip.orgnih.gov It involves acquiring a broad spectrum of the mixture, categorizing individual spectral lines based on their response to a series of assays (e.g., changing precursor gas concentrations), and then linking transitions belonging to a single chemical species using double resonance techniques. aip.orgaip.org This methodology was successfully applied to the products of an electrical discharge of C₂H₂ and CS₂, which culminated in the microwave detection of this compound, a low-lying, bent-chain isomer of propadienethione (H₂C=C=C=S). aip.org

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides complementary information to rotational studies, probing the energy of molecular vibrations. For this compound, a planar molecule with C_s symmetry, there are 12 fundamental vibrational modes. aanda.org

High-Resolution Infrared Spectroscopy

A high-resolution infrared spectrum of this compound was recorded at the Australian Synchrotron Facility in an effort to improve the accuracy of the ground state rotational and centrifugal distortion constants. aanda.org This study, conducted by Wong in 2016, focused on the analysis of the ν₅ band located at approximately 1100 cm⁻¹. aanda.org However, the analysis was complicated by possible perturbations associated with the ground state, and the work has not yet been published. aanda.org

Prior to this, Kargamanov et al. (1987) recorded the infrared spectrum of this compound in a matrix environment, covering the range from 3500–400 cm⁻¹. They assigned the observed vibrational bands by comparing them with those of its oxygen analog, propynal. aanda.org

Matrix Isolation Spectroscopy in Cryogenic Environments

Matrix isolation has proven to be a crucial technique for studying the transient species this compound. In this method, the molecule is trapped within an inert, solid matrix at cryogenic temperatures, which allows for detailed spectroscopic investigation.

One of the key studies in this area was conducted by Kargamanov et al. in 1987, who recorded the infrared spectrum of this compound in a matrix over the range of 3500–400 cm⁻¹. aanda.orgresearchgate.net This work provided the initial assignments of the vibrational spectrum, which were made by comparing them to its oxygen-containing analog, propynal. aanda.orgresearchgate.net

More recently, Crabtree et al. (2016) identified this compound during a microwave spectroscopic analysis of products formed from an electrical discharge of carbon disulfide (CS₂) and acetylene (C₂H₂) in a neon (Ne) matrix. aanda.orgresearchgate.netaip.org The use of cryogenic neon matrices is common for stabilizing and observing reactive species generated in discharges. aip.org This technique, combining a discharge source with matrix isolation, was instrumental in confirming the formation of this compound and enabling its characterization. aip.orgaip.org The diminished cage effect in certain cryogenic solids, like para-hydrogen, can also facilitate the production and study of such free radicals via in situ photolysis. nih.gov

Assignment of Fundamental Vibrational Modes and Band Centers

This compound is a planar molecule with C_s symmetry, possessing 12 fundamental vibrational modes. aanda.orgresearchgate.net The assignment of these modes has been accomplished through a combination of experimental matrix isolation spectroscopy and computational chemistry calculations. aanda.org While some modes have been observed experimentally, others, particularly the two lowest energy states, have been predicted using B3LYP level of theory calculations. aanda.org The table below details the fundamental vibrations, their symmetry, a description of the mode, and their experimental or predicted band centers. aanda.org

| Mode | Symmetry | Band Center (cm⁻¹) | Description |

|---|---|---|---|

| ν1 | a' | 3311 | ν(≡C-H) |

| ν2 | a' | 2930 | ν(C-H) |

| ν3 | a' | 2065 | ν(C≡C) |

| ν4 | a' | 1256 | ν(C=S) |

| ν5 | a' | 1095 | δ(=C-H) |

| ν6 | a' | 918 | ν(C-C) |

| ν7 | a' | 668 | δ(≡C-H) |

| ν8 | a' | 482 | δ(C-C=S) |

| ν9 | a' | 220 | δ(C-C≡C) |

| ν10 | a'' | 610 | γ(=C-H) |

| ν11 | a'' | 510 | γ(≡C-H) |

| ν12 | a'' | 145 | τ(C-C) |

Electronic Structure Characterization

The electronic properties of this compound, including its ionization energies and charge distribution, have been explored through photoelectron spectroscopy and dipole moment analysis.

Photoelectron Spectroscopy

The electronic structure of this compound was investigated using photoelectron spectroscopy by Nefedov et al. in 1992. aanda.orgresearchgate.netmathnet.ru This study was part of a real-time gas analysis to optimize the selective thermal fragmentation of 2,2'-dipropynyl sulfide (B99878), which yields this compound and allene (B1206475) at temperatures above 830 K. mathnet.ru Photoelectron spectroscopy provides direct experimental measurement of the energies required to remove electrons from molecular orbitals, thus offering fundamental insights into the electronic makeup and bonding within the molecule. mathnet.ru

Dipole Moment Determination and Anisotropy (μa, μb components)

The electric dipole moment of this compound and its components along the principal axes (a and b) were determined from its microwave spectrum. aanda.orgaanda.orgresearchgate.netnih.gov The molecule has non-zero dipole moment components along both the a- and b-axes, which is consistent with its C_s symmetry. aanda.org These values were first determined by Brown et al. in 1982 and are crucial for predicting the intensity of its rotational transitions. aanda.orgaanda.orgresearchgate.netnih.gov The accepted values for the dipole moment components are presented in the table below.

| Dipole Component | Value (Debye, D) |

|---|---|

| μa | 1.763(1) |

| μb | 0.661(1) |

Molecular Geometry and Symmetry Determination

Experimental Confirmation of Molecular Planarity and C_s Symmetry

The molecular structure of this compound has been experimentally confirmed to be planar with C_s point-group symmetry. aanda.orgresearchgate.net This confirmation is derived from the detailed analysis of its microwave and submillimeter-wave rotational spectra. aanda.org The molecule behaves as a near-prolate symmetric top, and the observed rotational transitions fit a model that assumes a planar structure. aanda.org The presence of both a-type and b-type dipole moments, and the resulting hybrid a/b-type and c-type rovibrational band structures, provides definitive experimental evidence for the C_s symmetry, as a higher symmetry (like C₂v) or a non-planar structure would result in different selection rules and spectral patterns. aanda.orgresearchgate.net

Structural Analysis of Isotopic Species (e.g., ³⁴S isotopologue)

The structural analysis of isotopologues, such as the ³⁴S species of this compound, provides crucial data for the precise determination of the molecule's geometry. By substituting an atom with one of its heavier isotopes, changes in the moments of inertia can be measured, which in turn allows for the calculation of atomic coordinates and bond lengths with high accuracy.

Early microwave spectroscopy studies of this compound successfully determined the spectroscopic constants for both the primary isotopic species and its ³⁴S isotopologue. aanda.org These initial investigations laid the groundwork for more recent and comprehensive analyses. aanda.org

A pivotal study re-investigated the rotational spectrum of this compound up to 630 GHz, leading to the new assignment of 3288 transitions. aanda.orgu-strasbg.fr This extensive dataset, which included transitions for the ³⁴S isotopologue, was fitted using Watson's symmetric top Hamiltonian in the Iʳ representation, a choice motivated by the molecule's near-prolate symmetric top nature. aanda.org The analysis of the ground state spectrum provided highly accurate rotational and centrifugal distortion constants.

This compound is a planar molecule characterized by Cₛ symmetry and possesses 12 fundamental vibrations. aanda.org The structural parameters derived from the spectroscopic analysis of the normal and ³⁴S isotopologues are presented below. The substitution of the ³²S atom with its heavier ³⁴S isotope results in a predictable change in the rotational constants, which is essential for refining the molecular structure.

The following table summarizes the key spectroscopic constants determined for the ground vibrational state of the normal and ³⁴S isotopologues of this compound. These constants are fundamental for understanding the molecule's rotational dynamics and for the precise calculation of its structural parameters.

Table 1: Spectroscopic Constants of this compound and its ³⁴S Isotopologue

| Parameter | This compound (H¹²C¹²C¹²C³²S¹H) | This compound (H¹²C¹²C¹²C³⁴S¹H) |

|---|---|---|

| A (MHz) | 27150.9338 (11) | 27149.7 (11) |

| B (MHz) | 2588.46881 (14) | 2516.485 (14) |

| C (MHz) | 2359.81648 (14) | 2302.260 (14) |

| μₐ (D) | 1.763 (1) | - |

| μₑ (D) | 0.661 (1) | - |

Data sourced from Brown et al. (1982) as cited in Margulés et al. (2020). aanda.org The numbers in parentheses represent the uncertainty in the last digits.

The determination of these precise spectroscopic constants for the ³⁴S isotopologue has been instrumental in confirming the planarity of this compound and in validating the structural parameters derived from the main isotopic species. aanda.org This detailed isotopic analysis provides a more robust and complete picture of the molecule's geometry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-propynethial. These methods allow for a detailed understanding of its molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a workhorse for studying molecules like this compound. nih.gov Among the various functionals, the hybrid functional B3LYP is widely used for its balance of accuracy and computational cost. nih.govaanda.org For instance, B3LYP has been employed to predict the fundamental vibrational modes of this compound. aanda.org

For more accurate predictions, especially for spectroscopic properties, double-hybrid functionals are increasingly utilized. The rev-DSDPBEP86 functional, for example, which combines features of DFT and wave function theory, has shown excellent performance in predicting structural and rovibrational spectroscopic properties when paired with a triple-ζ basis set. researchgate.netnih.govcompchem.me These advanced functionals are particularly useful for obtaining highly accurate results that can approach the precision of composite wavefunction methods. compchem.me

Basis Set Selection and Level of Theory Considerations

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build molecular orbitals. For this compound, Pople-style basis sets like 6-311+G(d) have been commonly used in conjunction with DFT calculations. aanda.orgwikipedia.org This type of basis set, a split-valence triple-zeta set, includes diffuse functions (+) on heavy atoms and polarization functions (d) to provide a more accurate description of the electron distribution, which is especially important for molecules with lone pairs and multiple bonds. aanda.orgwikipedia.org

For higher accuracy, correlation-consistent basis sets such as the Dunning-style jun-cc-pVTZ are employed. researchgate.net These basis sets are designed to systematically converge towards the complete basis set limit and are particularly well-suited for correlated wavefunction calculations. researchgate.net The 'jun' prefix indicates a specific augmentation scheme with diffuse functions, which are crucial for describing anions and weak interactions. The triple-zeta (TZ) quality of this basis set provides a larger and more flexible set of functions compared to double-zeta sets, leading to more accurate results. researchgate.net The selection of the basis set is a compromise between desired accuracy and computational feasibility, with larger basis sets providing more precise results at a higher computational expense. wavefun.compsicode.orgveloxchem.org

Treatment of Anharmonicity and Scaling Factor Methodologies in Vibrational Analysis

While harmonic frequency calculations are a common starting point, they often deviate from experimental values due to the neglect of anharmonicity. nih.gov To bridge this gap, anharmonic calculations, such as those based on second-order vibrational perturbation theory (VPT2), can be performed. unibs.it However, these can be computationally demanding. nih.govunibs.it

A widely used and more computationally feasible approach is the application of scaling factors to the calculated harmonic frequencies. nih.gov This methodology corrects for the systematic errors inherent in the harmonic approximation and the chosen level of theory. aanda.orgnih.gov For this compound, scaling the B3LYP/6-311+G(d) calculated harmonic frequencies has been shown to be a better approach for estimating the fundamental vibrational band centers than using unscaled anharmonic calculations, which can differ significantly from experimental observations. aanda.org The scaling factors themselves can be optimized for specific method/basis set combinations to minimize deviations from experimental data. nih.govnist.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which is essential for identifying and characterizing molecules like this compound in laboratory and astronomical settings.

Computational Prediction of Rotational and Vibrational Spectra

Theoretical calculations are instrumental in predicting the rotational and vibrational spectra of this compound. aanda.orgunt.edu By optimizing the molecular geometry and calculating the principal moments of inertia, rotational constants (A, B, and C) can be determined. These constants are crucial for predicting the frequencies of rotational transitions. aanda.org For this compound, which is a near-prolate symmetric top, Watson's symmetric top Hamiltonian is often used for the analysis of its rotational spectrum. aanda.orgresearchgate.net

Similarly, vibrational frequencies and intensities are predicted through the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). aip.org These predictions help in assigning the observed vibrational bands to specific molecular motions. aanda.org For this compound, calculations have been performed to derive a complete set of fundamental vibrations. aanda.org

Comparative Analysis of Predicted and Experimental Spectroscopic Data

The validation of theoretical models is achieved by comparing predicted spectroscopic data with experimental measurements. aanda.orgaip.org For this compound, calculated rotational constants have been compared with those derived from microwave spectroscopy. aip.orgaip.org For instance, predictions based on B3LYP/6-311G+(d,p) calculations have been used to guide the assignment of experimental spectra. aip.org

In a detailed study, newly measured rotational transitions of this compound up to 630 GHz were fit, and the resulting spectroscopic constants were used to provide an accurate prediction of its spectrum. aanda.orgresearchgate.net This interplay between prediction and experiment is vital. Theoretical predictions can guide the search for unobserved transitions, and experimental data, in turn, helps to refine the theoretical models. researchgate.netaanda.org For vibrational spectra, a comparison between the predicted (and often scaled) frequencies and those from matrix isolation or gas-phase experiments allows for the confident assignment of the fundamental vibrational modes. aanda.org

Reaction Pathway and Mechanism Elucidation

Theoretical and computational chemistry provides powerful tools to investigate the formation and degradation of transient molecules like this compound (HCSCCH), particularly under conditions relevant to astrochemistry where experimental studies are challenging.

Potential Energy Surface (PES) Mapping for Formation and Degradation Pathways

The formation of this compound in interstellar environments is thought to occur through neutral-neutral reactions. Computational studies have explored the potential energy surfaces (PES) of these reactions to understand their feasibility at low temperatures. One proposed formation route involves the reaction of the sulfur atom (S) with the propargyl radical (CH₂CCH). Another significant pathway is the reaction of the ethynyl (B1212043) radical (C₂H) with thioformaldehyde (B1214467) (H₂CS). aanda.orgnih.gov

Quantum chemical calculations, for instance, using Møller–Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (aug-cc-pVTZ), have been employed to map out the reaction pathways. iac.es These studies have identified two primary chemical pathways for the reaction H₂CS(g) + CCH(g). A key finding is the presence of a deep, barrierless entrance well, and subsequent reaction steps along both pathways have submerged barriers relative to the initial reactants. iac.es This suggests that the formation of this compound via this mechanism could be rapid at the low temperatures characteristic of the interstellar medium (ISM). iac.es

Further refinement of these PES calculations using higher-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)-F12) is ongoing to improve the accuracy of the predicted energetics. iac.es

Identification and Characterization of Intermediates and Transition States

Along the reaction pathways for the formation and degradation of this compound, various intermediates and transition states exist. A transition state is the highest potential energy point along a reaction coordinate, while an intermediate is a species that is formed in one step and consumed in another. youtube.com

For the reaction of H₂CS with CCH, computational studies have successfully identified and characterized the structures of these transient species. iac.es The calculations reveal that all the reaction steps following the initial association of the reactants proceed through transition states that are lower in energy than the separated reactants. iac.es This is a crucial factor for the efficiency of the reaction in cold interstellar clouds.

The characterization of these intermediates and transition states is typically achieved through geometry optimization and frequency calculations at a chosen level of theory. These calculations provide information on the molecular structures, vibrational frequencies, and relative energies of these transient species, which are essential for understanding the reaction mechanism in detail.

Kinetic Simulations and Derivation of Rate Constants under Astrochemical Conditions

To be incorporated into astrochemical models, the calculated energetic data from the PES must be translated into reaction rate constants. iac.es These models are used to predict the abundances of molecules in various astronomical environments. umistdatabase.uk

For this compound, astrochemical databases like the UMIST Database for Astrochemistry have included its formation and destruction reactions. aanda.org For instance, the formation reactions S + CH₂CCH and C₂H + H₂CS have been assigned estimated rate coefficients of 1.0 x 10⁻¹⁰ cm³ s⁻¹. aanda.org

Destruction pathways for this compound in these models include ion-neutral reactions with species like He⁺ and C⁺, as well as proton transfer reactions with major proton carriers in dark clouds such as H₃⁺, HCO⁺, N₂H⁺, and H₃O⁺. aanda.org The subsequent dissociative recombination of the protonated this compound is assumed to lead to products like HCS + C₂H₂. aanda.org

Kinetic simulations, often employing theoretical frameworks like transition state theory, utilize the computed energies of reactants, intermediates, and transition states to derive temperature-dependent rate constants. acs.org These theoretical kinetics studies are vital for predicting how the abundance of this compound might vary under different physical conditions (e.g., temperature, density) found in the ISM. researchgate.net

Molecular Dynamics and Conformation Analysis

Investigation of Low-Energy Vibrationally Excited States and Partition Functions

This compound, like its oxygen analog propynal, possesses several low-energy fundamental vibrational modes. aanda.org The existence of these low-energy states means they can be significantly populated even at the relatively low temperatures found in some astronomical sources. aanda.orgresearchgate.net This has important implications for the derivation of column densities from observational data, as the vibrational partition function must be taken into account. aanda.org

Computational chemistry, specifically using methods like Density Functional Theory (DFT) at the B3LYP level with a 6-311+G(d) basis set, has been used to calculate the full set of fundamental vibrational frequencies. aanda.orgresearchgate.net While some of these modes have been experimentally observed, calculations provide crucial data for those that have not. aanda.org To improve accuracy, these calculated harmonic frequencies are often scaled using appropriate factors derived from comparisons with experimental data for related molecules like propynal. researchgate.net

The vibrational partition function is calculated by summing over these vibrational states. aanda.org Studies have shown that for this compound, the seven lowest vibrational excited states have a notable influence on the partition function, while those above 900 cm⁻¹ have a negligible effect. aanda.orgresearchgate.net

Below is a table summarizing the calculated and experimental fundamental vibrations of this compound.

| Mode | Symmetry | Description | Predicted Band Center (cm⁻¹) (Scaled B3LYP) | Experimental Band Center (cm⁻¹) |

| ν₁ | a' | CH stretch (acetylenic) | 3311 | 3310 |

| ν₂ | a' | C≡C stretch | 2056 | 2054 |

| ν₃ | a' | CH stretch (aldehydic) | 2915 | - |

| ν₄ | a' | C=S stretch | 1085 | 1083 |

| ν₅ | a' | C-C stretch | 890 | 890 |

| ν₆ | a' | C-H bend (acetylenic) | 650 | 650 |

| ν₇ | a' | C-C-C bend | 480 | 480 |

| ν₈ | a' | C-C-S bend | 350 | 350 |

| ν₉ | a'' | C-H wag (aldehydic) | 750 | - |

| ν₁₀ | a'' | C-H wag (acetylenic) | 630 | 630 |

| ν₁₁ | a'' | C-C-C torsion | 250 | - |

| ν₁₂ | a'' | C-C-S torsion | 150 | - |

Data compiled from computational studies. Experimental values are included where available. The absence of an experimental value is indicated by '-'.

The total partition function, which includes rotational and vibrational contributions, has been calculated for a range of temperatures relevant to astronomical environments. aanda.org

Quantum Chemical Studies on Thials with Triple Bonds

Quantum chemical methods are extensively used to investigate the electronic structure, reactivity, and properties of molecules containing a thiol group (C=S) and triple bonds, a class to which this compound belongs. science.phresearchgate.net Density Functional Theory (DFT) is a popular and effective method for these studies, providing insights into molecular properties related to reactivity. science.ph

Calculations can determine various molecular parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moment, electronegativity, and chemical hardness. science.phresearchgate.net These parameters are crucial for understanding the molecule's stability and how it will interact with other species. For instance, organic compounds containing π-electrons, such as those in triple bonds, and heteroatoms like sulfur are of significant interest in various fields of chemistry. science.ph

Studies on related thials and thioketones have used ab initio quantum chemical calculations to explore properties like hydrogen bonding. rsc.org While this compound itself doesn't form intramolecular hydrogen bonds, these studies on analogous molecules contribute to a broader understanding of the behavior of the thial functional group. The reactivity of metal-silicon triple bonds has also been contrasted with metal-carbon triple bonds through a combination of experimental and quantum-chemical studies, highlighting the unique chemistry conferred by triple bonds involving different elements. rsc.org

Reactivity and Reaction Mechanisms of 2 Propynethial

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the construction of cyclic molecules in a single step. 2-Propynethial, with its combination of a C=S double bond and a C≡C triple bond, can participate in various cycloaddition pathways, acting as either a dienophile or a dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Thioaldehydes, including this compound, can serve as potent dienophiles due to the electron-deficient nature of their C=S bond, which is further enhanced by the presence of electron-withdrawing substituents.

The alkynyl group in this compound acts as an electron-withdrawing group, increasing the dienophilic character of the thial moiety. This heightened reactivity makes it an excellent candidate for trapping with highly reactive dienes. Cyclopentadiene (B3395910) is a particularly effective trapping agent for transient dienophiles because it is locked in the reactive s-cis conformation, leading to rapid cycloaddition rates.

The reaction of this compound with cyclopentadiene is expected to proceed via a concerted mechanism, yielding a bicyclic thia-adduct. The regioselectivity of this hetero-Diels-Alder reaction is influenced by the electronic properties of the reactants. For thioaldehydes bearing electron-withdrawing groups, the reaction is believed to proceed with advanced C-S bond formation in the transition state.

| Reactants | Reaction Type | Expected Product | Key Features |

| This compound & Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | Bicyclic thia-adduct | High reactivity due to the s-cis conformation of cyclopentadiene and the electron-withdrawing nature of the alkynyl group in this compound. |

[2+2] cycloaddition reactions involve the combination of two components with double or triple bonds to form a four-membered ring. While thermally allowed [2+2] cycloadditions are rare for simple alkenes, they can be facilitated by photochemical activation or by using highly activated reaction partners. Acetylenic iminium salts are potent electrophiles and can engage in cycloaddition reactions.

The reaction of a thioaldehyde like this compound with an acetylenic iminium salt would be expected to yield a thietane derivative. The high reactivity of the iminium salt would likely drive the reaction. The mechanism could proceed through a stepwise pathway involving a zwitterionic intermediate, given the polar nature of the reactants. The formation of the four-membered ring would involve the C=S bond of the thioaldehyde and the C≡C bond of the acetylenic iminium salt.

| Reactants | Reaction Type | Potential Product | Mechanistic Consideration |

| This compound & Acetylenic Iminium Salt | [2+2] Cycloaddition | Thietane derivative | Likely proceeds through a stepwise, polar mechanism due to the high electrophilicity of the acetylenic iminium salt. |

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. This compound, with its electron-deficient C=S double bond, is expected to be an excellent dipolarophile. The electron-withdrawing nature of the adjacent alkynyl group further enhances its reactivity towards electron-rich 1,3-dipoles.

A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can potentially react with this compound. The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. In a normal-electron-demand 1,3-dipolar cycloaddition, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The electron-withdrawing alkynyl group lowers the LUMO energy of this compound, facilitating a rapid reaction.

| 1,3-Dipole | Dipolarophile | Expected Product |

| Azide (R-N₃) | This compound | Thiatriazoline derivative |

| Nitrile Oxide (R-CNO) | This compound | Thiaoxazoline derivative |

| Nitrone (R₂C=N⁺(R)O⁻) | This compound | Thiaisoxazolidine derivative |

The thial moiety (C=S) plays a crucial role in the cycloaddition reactions of this compound, influencing both reactivity and selectivity. The sulfur atom, being larger and more polarizable than oxygen, imparts unique characteristics to the double bond.

In Diels-Alder reactions, the regioselectivity is significantly influenced by the sulfur atom. Computational studies on thia-Diels-Alder reactions suggest that the transition state is often asynchronous, with one of the new sigma bonds forming to a greater extent than the other. For dienophiles with electron-withdrawing groups like this compound, the C-S bond formation is typically more advanced in the transition state. This is a consequence of the electronic interaction between the diene's HOMO and the dienophile's LUMO, where the LUMO has a larger coefficient on the carbon of the C=S bond.

The polarizability of the sulfur atom also contributes to the reactivity of the thial group. It can better stabilize partial charges in polar, stepwise cycloaddition mechanisms, such as in certain [2+2] cycloadditions. The presence of the sulfur atom also leads to the formation of sulfur-containing heterocycles, which are valuable motifs in medicinal and materials chemistry.

Transient Species Chemistry

Due to their high reactivity, simple thioaldehydes like this compound are typically transient species that cannot be isolated under normal conditions. Their study, therefore, relies on methods for their in-situ generation and subsequent trapping or spectroscopic detection.

Several methods have been developed for the in-situ generation of transient thioaldehydes, which can then be used in subsequent reactions. These methods often involve the fragmentation of a stable precursor under specific conditions.

Photochemical Generation: One common method is the Norrish Type II fragmentation of phenacyl sulfides. Upon UV irradiation, these precursors undergo intramolecular hydrogen abstraction followed by cleavage to generate the thioaldehyde and acetophenone. This method is particularly useful as it can be performed under mild conditions. nih.gov

Thermolysis: Flash vacuum pyrolysis (FVP) of suitable precursors can be used to generate highly reactive species in the gas phase, which are then condensed at low temperatures. researchgate.netchemrxiv.orgwikipedia.orgmdpi.com This technique is effective for generating thioaldehydes that can be studied spectroscopically in an inert matrix or trapped by a co-condensed reagent.

Base-Mediated Elimination: Transient thioaldehydes can be generated from precursors such as S-alkyl thiosulfates (Bunte salts) via base-mediated elimination. nih.govnih.gov In the presence of a trapping agent like a reactive diene, the thioaldehyde is consumed as it is formed, leading to the efficient formation of the cycloadduct.

Retro-Diels-Alder Reaction: Thioaldehydes can be generated by the thermal dissociation of their Diels-Alder adducts with dienes like cyclopentadiene or anthracene. This reversible process allows for the controlled release of the reactive thioaldehyde.

Detection of these transient species can be achieved through:

Chemical Trapping: As discussed previously, highly reactive dienes like cyclopentadiene are excellent trapping agents for dienophilic thioaldehydes, leading to stable cycloadducts that can be isolated and characterized.

Spectroscopic Methods: In low-temperature matrix isolation experiments following FVP, transient species can be detected and characterized by spectroscopic techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. Ultrafast transient absorption spectroscopy can also be used to detect short-lived intermediates in photochemical reactions. nih.gov

| Generation Method | Conditions | Detection/Trapping Method |

| Photochemical (from phenacyl sulfides) | UV irradiation | Chemical trapping (e.g., with cyclopentadiene), Transient absorption spectroscopy |

| Thermolysis (Flash Vacuum Pyrolysis) | High temperature, low pressure | Low-temperature matrix isolation (IR, UV-Vis), Chemical trapping |

| Base-Mediated Elimination (from Bunte salts) | Base (e.g., triethylamine) | Chemical trapping (e.g., with a diene) |

| Retro-Diels-Alder | Heating of a cycloadduct | Chemical trapping with a different reagent |

Factors Influencing Lifetime and Stability of Reactive this compound Intermediates

The lifetime and stability of reactive intermediates derived from this compound are governed by a combination of electronic and structural factors. As a thioaldehyde, its carbon-sulfur double bond is inherently weaker and more polarizable than the carbon-oxygen double bond in its aldehyde counterpart, propynal. This characteristic influences the stability of any transient species formed during chemical reactions.

Key factors include:

Resonance Stabilization: The presence of the adjacent carbon-carbon triple bond allows for delocalization of electron density, which can stabilize radical or ionic intermediates. The extended π-system can effectively distribute charge, thereby increasing the lifetime of the reactive species.

Electronegativity of Sulfur: Sulfur's lower electronegativity compared to oxygen makes the thiocarbonyl carbon more susceptible to nucleophilic attack. However, it also means that intermediates where the sulfur atom bears a positive charge are less stable than their oxygen-containing counterparts.

Solvent and Environmental Effects: In condensed phases, the surrounding medium can play a crucial role. Polar solvents can stabilize charged intermediates through solvation. However, in the near-vacuum of interstellar space, these effects are absent, and stability is determined solely by the molecule's intrinsic properties.

Temperature: At the extremely low temperatures characteristic of molecular clouds (around 10 K), the kinetic energy of molecules is minimal. This low-temperature environment can significantly extend the lifetime of reactive intermediates that would be fleeting at higher temperatures, allowing them to participate in further chemical reactions.

Interstellar Chemical Reactions

Gas-Phase Formation Pathways in Molecular Clouds (e.g., TMC-1)

The Taurus Molecular Cloud 1 (TMC-1) is a well-studied region of cold, dense interstellar gas that serves as a rich laboratory for astrochemistry. The formation of this compound in such environments is thought to occur primarily through gas-phase reactions. While direct observational evidence for specific pathways is challenging to obtain, astrochemical models, supported by laboratory experiments and theoretical calculations, suggest several plausible routes.

One proposed key pathway involves the reaction of the sulfanyl radical (SH) with propargyl radical (C₃H₃). The propargyl radical is known to be relatively abundant in TMC-1.

Proposed Primary Formation Reaction in TMC-1

| Reactant 1 | Reactant 2 | Product | Environment |

|---|

These reactions are facilitated by the extremely low temperatures and pressures, which favor association reactions and can stabilize the newly formed molecules. The presence of other sulfur-bearing species and a variety of hydrocarbon radicals in TMC-1 provides the necessary ingredients for the synthesis of this complex thioaldehyde.

Ion-Neutral Reactions and Dissociative Recombination Pathways

Ion-neutral reactions are a dominant class of reactions in the cold, sparse conditions of interstellar clouds. These reactions are often rapid and efficient, even at 10 K, due to long-range electrostatic interactions. For this compound, several ion-neutral pathways could contribute to its formation or destruction.

Formation: A potential formation route involves the reaction of a sulfur-containing ion with a neutral hydrocarbon. For instance, the reaction of protonated hydrogen sulfide (B99878) (H₂S⁺) with propyne (B1212725) (CH₃CCH) could lead to an intermediate that, upon rearrangement and loss of a hydrogen atom, yields this compound.

Destruction: Dissociative recombination is a major destruction mechanism for ions in molecular clouds. In this process, a molecular ion recombines with an electron and the resulting excess energy causes the molecule to fragment. If this compound becomes protonated (e.g., HCCCHS₂⁺) through reaction with a common interstellar ion like H₃⁺, it can then undergo dissociative recombination, breaking apart into smaller neutral fragments.

Example Ion-Neutral Pathways

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Formation | HCS⁺ + C₂H₂ | [Intermediate] → HCCCHS + H⁺ | Plausible formation route |

| Destruction | HCCCHS + H₃⁺ | HCCCHS₂⁺ + H₂ | Protonation step |

Neutral-Neutral Reaction Kinetics and Efficiency at Low Temperatures

While often slower than ion-neutral reactions, neutral-neutral reactions become significant for abundant species, particularly those involving radicals. The kinetics of these reactions at low temperatures can deviate significantly from Arrhenius behavior observed at higher temperatures. Many radical-molecule reactions have been found to be surprisingly efficient in the 10-50 K range, often proceeding with little to no activation energy barrier.

The reaction between the cyanomethyl radical (CH₂CN) and hydrogen sulfide (H₂S) is an example of a neutral-neutral reaction that could be relevant to the broader chemistry of sulfur-containing organics. Studies of analogous reactions show that the presence of a radical reactant can open up low-energy pathways. For this compound, reactions between hydrocarbon radicals and simple sulfur-bearing molecules like S or SH are considered key to its formation. mit.edu The efficiency of these reactions at low temperatures is critical for producing the observed abundances of complex molecules in cold clouds. Some processes even exhibit anti-Arrhenius behavior, where the reaction rate increases as the temperature decreases. nih.gov

Refinement of Astrochemical Models Based on Observed this compound Abundances

The detection and quantification of molecules like this compound provide crucial benchmarks for testing and refining astrochemical models. nih.govarxiv.org These models aim to simulate the chemical evolution of interstellar clouds by incorporating extensive networks of chemical reactions. arxiv.org

When a molecule like this compound is detected, its observed abundance is compared with the predictions of existing models. Discrepancies between observation and prediction highlight gaps in our understanding of interstellar chemistry. For instance, if a model underpredicts the abundance of this compound, it may indicate that:

An efficient formation pathway is missing from the reaction network.

The rates of known formation reactions are underestimated at low temperatures.

The rates of destruction mechanisms are overestimated.

The confirmed presence of various cyclic and aromatic molecules in TMC-1 challenges models to account for their formation at temperatures below 10 K. arxiv.org By incorporating new laboratory and theoretical data on the reaction rates and branching ratios for sulfur-containing species, astrochemical models can be updated to better reproduce the observed molecular inventory of clouds like TMC-1. mit.edu The abundance of this compound and its isomers serves as a critical constraint, guiding the development of more accurate models of interstellar sulfur chemistry.

Comparative Chemistry with Oxygen Analogs (Propynal)

Comparing this compound with its oxygen-containing analog, propynal (HCCCHO), reveals fundamental differences stemming from the distinct properties of sulfur and oxygen. Propynal has also been detected in the cold cloud TMC-1, making this comparison particularly relevant for astrochemistry. nih.gov

Key Chemical and Physical Differences

| Property | This compound (HCCCHS) | Propynal (HCCCHO) |

|---|---|---|

| Electronegativity | Sulfur (2.58) is less electronegative. | Oxygen (3.44) is highly electronegative. |

| Bonding | The C=S double bond is longer, weaker, and more polarizable. | The C=O double bond is shorter, stronger, and less polarizable. |

| Reactivity | The thiocarbonyl group is generally more reactive towards both nucleophiles and electrophiles. It is also more prone to oligomerization. | The carbonyl group is a classic electrophilic site. |

| Astrochemical Abundance | Generally found in lower abundance, reflecting the lower cosmic abundance of sulfur compared to oxygen. | Detected with a higher column density in TMC-1. arxiv.org |

These differences in fundamental properties translate to distinct chemical behavior in the interstellar medium. The higher reactivity of the C=S bond might suggest that this compound is a more transient species than propynal, potentially being more readily converted into other molecules. However, the specific reaction pathways and their efficiencies at 10 K determine the ultimate fate of each molecule. Studying the relative abundances of such analog pairs provides valuable insights into the competing chemical pathways involving sulfur and oxygen in space.

Differential Reactivity and Stability Between Thials and Aldehydes

Thioaldehydes, or thials, are generally significantly more reactive and less stable than their corresponding aldehydes. wikipedia.orgquora.comrsc.org This heightened reactivity stems primarily from the nature of the carbon-sulfur double bond. The π-bond in a thiocarbonyl group is weaker than that in a carbonyl group. This is attributed to the less effective overlap between the 3p orbital of the larger sulfur atom and the 2p orbital of the carbon atom, compared to the efficient overlap between the 2p orbitals of oxygen and carbon. quora.comrsc.org The inherent instability of the C=S π-bond means that thials are more susceptible to addition reactions and often undergo spontaneous oligomerization. rsc.org For instance, simple, unhindered thials like thioformaldehyde (B1214467) (H₂C=S) readily trimerize to form 1,3,5-trithiane. wikipedia.org Stable thials can typically only be isolated when significant steric hindrance is provided by bulky substituents near the thiocarbonyl group. wikipedia.org

The electronegativity difference between carbon (2.55) and sulfur (2.58) is negligible compared to the difference between carbon and oxygen (3.44). Consequently, the C=S bond is much less polar than the C=O bond. This lower polarity might suggest a less electrophilic carbon center, but the high polarizability of the larger sulfur atom and the weakness of the C=S π-bond dominate its reactivity profile, making it highly susceptible to nucleophilic attack. chemistrysteps.com Studies have shown that the reaction rate for thiocarbonyls can be orders of magnitude greater than for their carbonyl counterparts; for example, thiobenzophenone reacts with phenylhydrazine approximately 2000 times faster than benzophenone. rsc.org

| Property | Aldehyde (e.g., 2-Propynal) | Thial (e.g., this compound) | Reason for Difference |

|---|---|---|---|

| Functional Group | Carbonyl (C=O) | Thiocarbonyl (C=S) | Oxygen atom is replaced by a sulfur atom. |

| π-Bond Strength | Stronger | Weaker | More effective C(2p)-O(2p) orbital overlap compared to C(2p)-S(3p) overlap. quora.comrsc.org |

| Bond Polarity | Highly Polar | Slightly Polar | Large electronegativity difference between C and O; negligible difference between C and S. |

| Thermodynamic Stability | More Stable | Less Stable | The weaker C=S double bond contributes to lower overall stability. quora.comresearchgate.net |

| Reactivity (General) | Reactive | Highly Reactive | The weak C=S π-bond makes the molecule prone to additions and oligomerization. wikipedia.orgrsc.org |

Isomeric Relationships and Abundance Ratios in Astrochemically Relevant Environments

The study of molecular isomers in astrochemical environments, such as dense molecular clouds within the interstellar medium (ISM), provides critical insights into chemical formation pathways. wikipedia.org For a given elemental formula, multiple structural isomers can exist, and their relative abundances are governed by a combination of thermodynamic stability and kinetic formation and destruction rates. While this compound (HCCCHS) itself has not yet been detected in the ISM, the principles governing isomeric abundances can be explored through computational studies and by analogy with detected species of similar composition, such as C₃H₂.

The "Minimum Energy Principle" (MEP) is a guiding concept in astrochemistry which posits that the most thermodynamically stable isomer of a molecule is often the most abundant one observed. nih.gov However, numerous exceptions to this principle exist, where higher-energy isomers are found in comparable or even greater abundances than the global minimum energy structure. nih.gov This suggests that specific, kinetically favored formation routes or the isolation of a metastable isomer from further reaction can play a decisive role.

For the elemental formula C₃H₂S, several isomers beyond this compound are structurally plausible. These include other linear arrangements and cyclic structures. Computational chemistry is a vital tool for predicting the relative stabilities of these isomers, which is the first step in predicting their potential for interstellar detection. nih.gov The most stable isomer represents the thermodynamic sink on the potential energy surface and, according to the MEP, would be the most likely candidate for detection.

The well-studied C₃H₂ system provides a valuable analogue. Both cyclic (c-C₃H₂) and linear (l-C₃H₂) isomers are widely observed in the ISM. nih.gov Notably, the cyclic form is the most stable isomer, and its abundance relative to the linear form can vary dramatically between different interstellar environments. nih.govarxiv.org In molecular clouds with lower densities, the cyclic-to-linear ratio can be as high as 110, whereas in denser regions, it drops to around 30. nih.gov This variation is attributed to the efficiency of isomerization reactions, which are sensitive to the physical conditions of the environment. nih.govarxiv.org

Applying these principles to this compound, one would expect its most stable C₃H₂S isomer to be the most abundant, particularly in regions approaching thermodynamic equilibrium. However, in kinetically controlled environments like cold, dark clouds, formation on interstellar ice grains followed by desorption, or specific gas-phase reactions, could lead to a non-equilibrium distribution of isomers. The detection of the simple thial thioformaldehyde (H₂CS) in interstellar space confirms that organosulfur thiocarbonyl compounds can and do exist in these environments. wikipedia.org Astrochemical models are used to simulate the complex chemical networks and predict isomer-specific abundances, guiding future observational searches for this compound and its isomers with radio telescopes. mit.eduarxiv.org

| Isomer System (Example Analogy) | Isomer Type | Relative Stability | Observed Astro-Abundance Trend |

|---|---|---|---|

| C₃H₂ | Cyclic (c-C₃H₂) | Most Stable (Global Minimum) | Generally more abundant than the linear isomer. nih.gov |

| Linear (l-C₃H₂) | Higher Energy | Detected, but typically less abundant; ratio varies with environment. nih.govarxiv.org | |

| C₃H₂S (Hypothetical) | Most Stable Isomer (Predicted) | Lowest Energy | Predicted to be the most abundant isomer under thermodynamic control (MEP). |

| This compound & Other Isomers | Higher Energy | Potentially detectable if formation is kinetically favored in specific ISM regions. |

Advanced Research Directions and Future Perspectives

Exploration of Novel and Greener Synthetic Routes to 2-Propynethial

The primary method for generating this compound for laboratory study has been flash vacuum thermolysis of precursors like 3,3'-thiobis-1-propyne (dipropargyl sulfide). researchgate.net While effective for producing a transient stream of the molecule for spectroscopic analysis, this high-energy process has limitations. Future research is increasingly focused on developing more controlled, efficient, and environmentally benign synthetic methodologies.

One promising avenue is the exploration of one-pot reactions where this compound is generated in situ. For instance, the reaction of thioformates with lithium silylacetylides, followed by the addition of an arylmagnesium halide, proceeds through a this compound intermediate. oup.com The transient existence of this compound in this process was confirmed by trapping it via a Diels-Alder reaction with cyclopentadiene (B3395910). oup.com Further development of such multi-component reactions, potentially utilizing greener solvents and catalysts, could provide more accessible routes to this and related thiocarbonyl compounds.

Future synthetic strategies could also involve:

Photochemical Synthesis: Utilizing light to induce the formation of this compound from carefully designed precursors could offer a milder alternative to high-temperature pyrolysis.

Catalytic Approaches: The development of selective catalysts could enable the construction of the this compound framework under more controlled conditions, potentially allowing for its isolation or direct use in subsequent synthetic steps. Research into gold-catalyzed three-component reactions of alkynes, aldehydes, and amines could provide a template for developing similar strategies for sulfur-containing analogues. researchgate.net

Flow Chemistry: Continuous flow reactors could provide a safer and more efficient way to generate and immediately use highly reactive intermediates like this compound, minimizing decomposition and unwanted side reactions.

Advancements in High-Resolution Spectroscopic Techniques for Elusive Intermediates

The study of transient species like this compound is critically dependent on sophisticated spectroscopic techniques capable of high sensitivity and resolution. While microwave and submillimeter-wave spectroscopy have been instrumental in characterizing its rotational spectrum, future advancements will continue to push the boundaries of detection and characterization. researchgate.netaanda.orgscience.org.au

A key development is the combination of different spectroscopic methods in a semi-automated fashion. For example, microwave spectral taxonomy combines chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy with cavity Fourier-transform microwave (FTMW) spectroscopy. iram.fr This approach uses the broad bandwidth of CP-FTMW to rapidly survey reaction products and identify promising spectral features, which are then precisely measured with the high resolution and sensitivity of cavity FTMW. iram.fr This has already proven successful in identifying this compound in the complex mixture of products from an electrical discharge of carbon disulfide (CS₂) and acetylene (B1199291) (C₂H₂). iram.fr

Future directions in this area include:

Enhanced Sensitivity: Ongoing improvements in detector technology and spectrometer design will enable the detection of even lower concentrations of transient molecules.

Broader Frequency Coverage: Expanding the operational frequency range of spectrometers will allow for the measurement of a greater number of rotational transitions, leading to more precise determinations of molecular constants. science.org.au

Double Resonance Techniques: These methods can help to unambiguously assign complex spectra by linking transitions that share a common energy level, which is particularly useful for spectra with high line density or for identifying isomers.

Integration with Other Techniques: Combining high-resolution spectroscopy with mass spectrometry, such as in photoionization reflectron time-of-flight mass spectrometry, can provide complementary information on the identity and fragmentation pathways of newly formed species. astrochymist.org

Development of Advanced Computational Models for Complex Reaction Dynamics

Computational quantum chemistry is an indispensable tool for studying elusive molecules like this compound. It provides insights into molecular structures, spectroscopic properties, and reaction energetics that can be difficult to obtain experimentally. aanda.orgiac.es As computational power and theoretical methods advance, the accuracy and predictive power of these models will continue to grow.

Recent studies have employed various levels of theory, including Density Functional Theory (DFT) with functionals like B3LYP, and higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)-F12). researchgate.netiac.es These calculations have been used to predict fundamental vibrational frequencies, rotational constants, and dipole moments, which are crucial for guiding and interpreting spectroscopic searches. researchgate.net

Future development in computational modeling will likely focus on:

Modeling Reaction Networks: Developing comprehensive computational models for the formation and destruction pathways of this compound under various conditions, such as those found in the interstellar medium. This involves calculating the energetics and rate constants for a network of interconnected reactions. aanda.orgiac.es

Anharmonic Calculations: Moving beyond the harmonic approximation to include anharmonic effects in the calculation of vibrational frequencies and spectroscopic constants will lead to more accurate predictions that better match experimental data. acs.org

Excited State Dynamics: Modeling the behavior of molecules in their electronically excited states is crucial for understanding photochemical reactions. Advanced computational methods can predict how molecules like this compound will behave upon absorption of UV radiation. mit.edu

Machine Learning and AI: The integration of machine learning algorithms with quantum chemical calculations could accelerate the process of exploring complex potential energy surfaces and predicting reaction outcomes, enabling the screening of a large number of potential synthetic routes or reaction partners.

The synergy between advanced computational models and high-resolution spectroscopic experiments is key. Theoretical predictions can guide experimental searches for new molecules, while experimental data provides benchmarks for refining and improving computational methods. acs.org

Interdisciplinary Applications in Astrochemistry and Fundamental Organic Chemistry

The study of this compound has implications that extend across multiple chemical disciplines, most notably in astrochemistry and fundamental organic chemistry.

Astrochemistry: this compound, as the sulfur analogue of the known interstellar molecule propynal, is a molecule of significant astrochemical interest. researchgate.net Sulfur-bearing molecules are important tracers of physical and chemical conditions in the interstellar medium (ISM). The detection and abundance of molecules like this compound can provide insights into the sulfur chemistry of star-forming regions and dark molecular clouds. aanda.orgpsu.edu

Recent astronomical surveys have searched for this compound in various astrophysical environments. researchgate.netaanda.org While a definitive detection in some sources has been reported, in others only upper limits on its column density could be determined. researchgate.netpsu.edu This highlights the challenges in detecting this transient species.

Future astrochemical research involving this compound will likely involve:

Refined Chemical Models: Incorporating newly calculated reaction rates and pathways into astrochemical databases like the UMIST Database for Astrochemistry to improve models of interstellar sulfur chemistry. aanda.org The formation of this compound is thought to occur through reactions such as S + CH₂CCH and C₂H + H₂CS. aanda.org

Higher Sensitivity Observations: Utilizing next-generation radio telescopes, such as the Square Kilometre Array and upgraded existing facilities, to conduct deeper searches for this compound and its isomers in a wider range of interstellar environments.

Isotopologue Studies: Searching for isotopically substituted versions of this compound to further constrain its formation mechanisms and the isotopic composition of the ISM.

Fundamental Organic Chemistry: As a reactive intermediate, this compound serves as a valuable probe for understanding fundamental principles of organic reactivity. Its conjugated π-system, incorporating both a carbon-carbon triple bond and a thiocarbonyl group, makes it an interesting participant in various chemical transformations.

A key area of interest is its reactivity in cycloaddition reactions. The intermediacy of this compound has been demonstrated by its successful trapping in a Diels-Alder reaction with cyclopentadiene. oup.com This confirms its ability to act as a reactive diene. Theoretical studies on the related prop-2-enethial have shown that α,β-unsaturated thiocarbonyls are highly reactive dienes in Diels-Alder reactions, with significantly lower activation energies compared to their oxygen-containing counterparts. psu.edursc.org This enhanced reactivity is attributed to factors such as the lower energy of the LUMO and the weaker C=S π-bond. psu.edu

Future research in this area could explore:

Scope of Cycloaddition Reactions: Investigating the reactivity of in situ generated this compound with a wider range of dienophiles and dipolarophiles to synthesize novel sulfur-containing heterocyclic compounds.

Reaction Mechanisms: Combining experimental studies with advanced computational modeling to gain a deeper understanding of the transition states and regioselectivity of reactions involving this compound.

Synthetic Utility: Harnessing the unique reactivity of this compound as a building block in the synthesis of more complex organic molecules, potentially including those with interesting material or biological properties.

The continued study of this compound, a molecule at the intersection of synthesis, spectroscopy, theory, and interdisciplinary application, promises to yield valuable insights into the fundamental nature of chemical reactivity and the molecular complexity of the universe.

Q & A

Q. How can researchers innovate in this compound applications while ensuring methodological rigor?

- Methodological Answer : Combine high-throughput screening with machine learning to identify novel reactivity patterns. Validate hits via orthogonal assays and mechanistic studies. Prioritize open-access data sharing to foster interdisciplinary innovation. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.